molecular formula C26H23FN2O5S B6490188 2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866897-64-5

2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B6490188
CAS No.: 866897-64-5
M. Wt: 494.5 g/mol
InChI Key: CNFIJUKDLUTKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinoline-based acetamide derivative featuring a 3,4-dimethylbenzenesulfonyl group at position 3, a fluorine atom at position 6 of the quinoline ring, and an N-(3-methoxyphenyl)acetamide substituent at position 1. Structural elucidation techniques such as NMR and UV spectroscopy (as highlighted in ) are critical for confirming its purity and configuration .

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-16-7-9-21(11-17(16)2)35(32,33)24-14-29(23-10-8-18(27)12-22(23)26(24)31)15-25(30)28-19-5-4-6-20(13-19)34-3/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFIJUKDLUTKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name Key Substituents Structural Differences Inferred Properties
Target Compound : 2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide 3,4-dimethylbenzenesulfonyl, 6-fluoro, N-(3-methoxyphenyl) Reference structure Enhanced solubility (methoxy), moderate steric bulk (dimethyl), potential metabolic stability (fluoro)
Analog 1 : 2-[3-(4-Chlorobenzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide () 4-chlorobenzenesulfonyl, 6-ethyl, N-(3-methylphenyl) Chloro (electron-withdrawing) vs. dimethyl (steric); ethyl (hydrophobic) vs. fluoro Higher lipophilicity (ethyl, methyl), possible increased cytotoxicity (chloro)
Analog 2 : 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivative () Cyclopropyl, 7-chloro, carboxylate, sulfonamidoethyl Carboxylate (polar) vs. acetamide; cyclopropane (strain) vs. planar quinoline Improved binding affinity (carboxylate), altered pharmacokinetics (cyclopropane)
Analog 3 : 2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide () Dichlorophenyl, pyrazolyl Pyrazole ring (aromatic heterocycle) vs. quinoline; dichloro vs. dimethyl Potential as a ligand (amide coordination), varied hydrogen-bonding patterns (N–H⋯O dimers)

Key Observations:

Sulfonyl Group Variations: The 3,4-dimethylbenzenesulfonyl group in the target compound introduces steric bulk compared to the 4-chlorobenzenesulfonyl group in Analog 1. This may reduce off-target interactions but could limit membrane permeability .

Quinoline Substituents: The 6-fluoro substituent in the target compound improves metabolic stability compared to the 6-ethyl group in Analog 1, which may prolong half-life but reduce solubility . Analog 2’s 7-chloro and carboxylate groups suggest a broader target range (e.g., DNA gyrase inhibition) but higher polarity .

Acetamide Modifications :

  • The 3-methoxyphenyl group in the target compound enhances solubility compared to the 3-methylphenyl group in Analog 1. Methoxy’s electron-donating effects may also influence receptor binding .
  • Analog 3’s pyrazolyl-acetamide structure facilitates hydrogen bonding, a feature exploited in ligand design for metal coordination .

Crystallography and Modeling: notes the use of SHELX software for small-molecule refinement. Similar methods likely apply to the target compound for resolving conformational flexibility, as seen in Analog 3’s three distinct molecular conformations .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The target compound’s fluorine and methoxy groups balance electronegativity and solubility, making it a candidate for optimization in drug discovery.
  • Lumping Strategies : Per , compounds like the target and its analogs may be grouped based on sulfonyl/acetamide motifs to predict reactivity or environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.